molecular formula C28H29N3O3S B2691582 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-48-7

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2691582
CAS RN: 537044-48-7
M. Wt: 487.62
InChI Key: VJPOJBQQMFOQFB-UHFFFAOYSA-N
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Description

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis and Antioxidant Activity

A study by Ismaili et al. (2008) described the synthesis of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties. The compounds were prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates, demonstrating significant antioxidant activities through scavenging effects on DPPH and hydroxyl radicals (Ismaili et al., 2008).

Fused N,O-Heterocycles Synthesis

Kozlov et al. (2003) explored the condensation of tetrahydropyran-2,4-diones with 2-aminonaphthalene or 6-aminoquinoline, resulting in the formation of new N,O-heterocyclic systems. These compounds contain fused aza- and diazaphenanthrene moieties, showcasing the versatility of pyrimidines and quinolines in constructing complex heterocycles (Kozlov et al., 2003).

"On Water" Synthesis of Heterocyclic Ortho-Quinones

Rajesh et al. (2011) developed an L-proline-catalyzed, environmentally friendly "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones. This method efficiently generates multiple rings and bonds in a single operation, highlighting a green chemistry approach to synthesizing pyrimido[4,5-b]quinolines (Rajesh et al., 2011).

Potential Applications

Photodiode and Luminescent Properties

Elkanzi et al. (2020) described the synthesis of a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its application in photodiode devices. The molecular, structural, and morphological characterizations indicate significant optical behavior, suggesting potential use in organic electroluminescent media (Elkanzi et al., 2020).

Microwave-Assisted Synthesis for EL Media

Tu et al. (2009) reported a microwave-assisted synthesis method for creating unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives. These compounds exhibit good luminescent properties, potentially serving as organic electroluminescent (EL) media (Tu et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline core followed by the introduction of the benzyloxy and ethylthio substituents.", "Starting Materials": [ "2,4-dimethyl-3-nitropyridine", "ethyl 2-bromoacetate", "4-(benzyloxy)aniline", "sodium hydride", "ethyl mercaptan", "acetic anhydride", "sodium acetate", "triethylamine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-3-nitropyridine with sodium hydride in the presence of ethyl mercaptan to yield 2-ethylthio-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine", "Step 2: Reaction of 2-ethylthio-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine with ethyl 2-bromoacetate in the presence of sodium acetate and triethylamine to yield 2-(ethylthio)-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine-5-carboxylate", "Step 3: Reduction of 2-(ethylthio)-4,8-dimethyl-3-nitropyrido[2,3-d]pyrimidine-5-carboxylate with palladium on carbon and hydrogen gas to yield 2-(ethylthio)-4,8-dimethyl-3-amino-5H-pyrido[2,3-d]pyrimidine-5-carboxylate", "Step 4: Reaction of 2-(ethylthio)-4,8-dimethyl-3-amino-5H-pyrido[2,3-d]pyrimidine-5-carboxylate with 4-(benzyloxy)aniline in the presence of acetic anhydride and triethylamine to yield 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" ] }

CAS RN

537044-48-7

Product Name

5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Molecular Formula

C28H29N3O3S

Molecular Weight

487.62

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H29N3O3S/c1-4-35-27-30-25-24(26(33)31-27)22(23-20(29-25)14-28(2,3)15-21(23)32)18-10-12-19(13-11-18)34-16-17-8-6-5-7-9-17/h5-13,22H,4,14-16H2,1-3H3,(H2,29,30,31,33)

InChI Key

VJPOJBQQMFOQFB-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1

solubility

not available

Origin of Product

United States

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